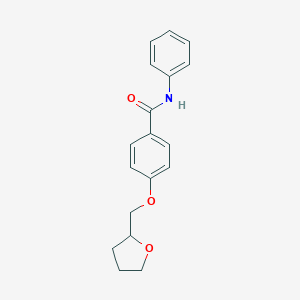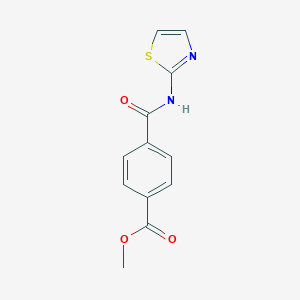![molecular formula C15H17N3O2S B250533 2-{[(ethylamino)carbothioyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B250533.png)
2-{[(ethylamino)carbothioyl]amino}-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a furan ring, and an ethylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(ethylamino)carbothioyl]amino}-N-(2-furylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide derivative with a furan-2-ylmethyl halide in the presence of a base.
Addition of the Ethylcarbamothioyl Group: The final step involves the introduction of the ethylcarbamothioyl group. This can be done by reacting the intermediate compound with ethyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylcarbamothioyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{[(ethylamino)carbothioyl]amino}-N-(2-furylmethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its ability to undergo various chemical reactions makes it a valuable building block in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-{[(ethylamino)carbothioyl]amino}-N-(2-furylmethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The ethylcarbamothioyl group may play a crucial role in binding to these targets, while the furan ring and benzamide core contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-[(Methylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
2-[(Ethylcarbamothioyl)amino]-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
2-[(Ethylcarbamothioyl)amino]-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-[(Ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(ethylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-2-16-15(21)18-13-8-4-3-7-12(13)14(19)17-10-11-6-5-9-20-11/h3-9H,2,10H2,1H3,(H,17,19)(H2,16,18,21) |
InChI Key |
AOYICKNGVXDAOV-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
